molecular formula C12H20ClP B12058763 5H-Benzo[b]phosphindole, 5-chloro- CAS No. 33300-85-5

5H-Benzo[b]phosphindole, 5-chloro-

Cat. No.: B12058763
CAS No.: 33300-85-5
M. Wt: 230.71 g/mol
InChI Key: UYVKXEOKJUEPRS-UHFFFAOYSA-N
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Description

5H-Benzo[b]phosphindole, 5-chloro- is an organic compound that belongs to the class of phosphindoles These compounds are characterized by the presence of a phosphorus atom within a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[b]phosphindole, 5-chloro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a chloro-substituted benzene ring is reacted with a phosphine reagent in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of 5H-Benzo[b]phosphindole, 5-chloro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[b]phosphindole, 5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphindoles .

Mechanism of Action

The mechanism by which 5H-Benzo[b]phosphindole, 5-chloro- exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the chloro substituent can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo[b]phosphindole, 5-chloro- is unique due to the presence of the chloro substituent, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic chemistry and materials science .

Properties

CAS No.

33300-85-5

Molecular Formula

C12H20ClP

Molecular Weight

230.71 g/mol

IUPAC Name

5-chloro-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole

InChI

InChI=1S/C12H20ClP/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h9-12H,1-8H2

InChI Key

UYVKXEOKJUEPRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3CCCCC3P2Cl

Origin of Product

United States

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